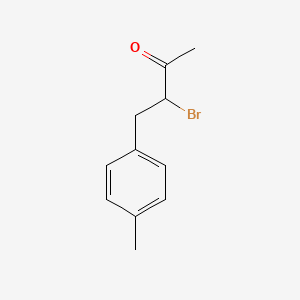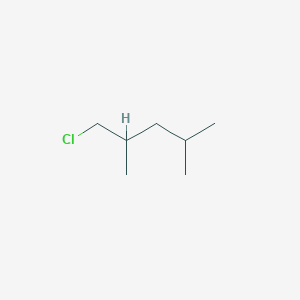![molecular formula C9H9NOS B13195029 4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13195029.png)
4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . This particular compound features a thiophene ring substituted with a methyl(prop-2-YN-1-YL)amino group and a carbaldehyde group, making it a unique and versatile molecule.
Vorbereitungsmethoden
The synthesis of 4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carbaldehyde with methyl(prop-2-YN-1-YL)amine under controlled conditions . The reaction typically requires a catalyst and an appropriate solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Additionally, it is utilized in the development of organic semiconductors and other advanced materials in the field of material science .
Wirkmechanismus
The mechanism of action of 4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and functional groups. The exact molecular targets and pathways involved may vary based on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde can be compared with other thiophene derivatives, such as 4-(prop-2-yn-1-yl)aniline and 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid . These compounds share similar structural features but differ in their functional groups and specific applications. The unique combination of the methyl(prop-2-YN-1-YL)amino group and the carbaldehyde group in this compound sets it apart from other thiophene derivatives, providing distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H9NOS |
|---|---|
Molekulargewicht |
179.24 g/mol |
IUPAC-Name |
4-[methyl(prop-2-ynyl)amino]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H9NOS/c1-3-4-10(2)8-5-9(6-11)12-7-8/h1,5-7H,4H2,2H3 |
InChI-Schlüssel |
ZXRVRCFHECCXKE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC#C)C1=CSC(=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Benzyloxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194949.png)
![tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate](/img/structure/B13194957.png)
![N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide](/img/structure/B13194987.png)

![4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13194994.png)






![2-Bromobicyclo[3.2.1]octane](/img/structure/B13195032.png)


